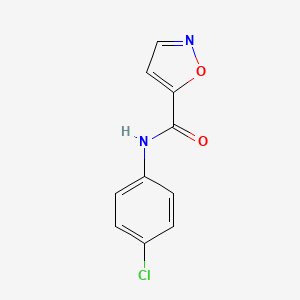

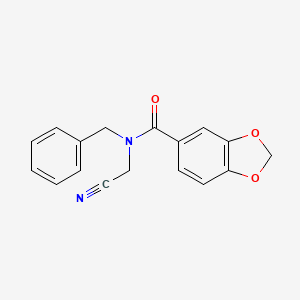

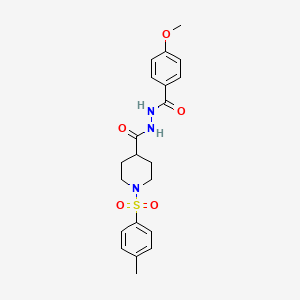

![molecular formula C11H13N3OS B2469353 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-29-3](/img/structure/B2469353.png)

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that belongs to the class of pyridotriazinones. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

科学的研究の応用

Synthesis Methods and Applications

Cyclocondensation Process : An innovative one-step cyclocondensation process has been developed for synthesizing pyridyl-substituted 1,3,5-triazines, offering rapid access to these compounds with high potential in various fields including medicinal chemistry (Le Falher et al., 2014).

Suzuki Cross-Coupling Reaction : A significant method for synthesizing 2-diethylamino-4H-7-(Het)aryl pyrido[1,2-a][1,3,5]triazin-4-ones has been investigated, highlighting its potential in medicinal chemistry. This method allows for the introduction of various substituents into the triazine ring, making it a versatile approach for compound synthesis (Dagdag et al., 2021).

One-Pot Synthesis : A facile one-pot synthesis method has been described for novel 2-alkylamino and 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones. This approach is efficient for creating a library of pyridotriazines, which are useful as building blocks in medicinal chemistry (Dagdag, 2022).

Aza-Wittig / Cycloaddition / Ring-Transformation Reactions : An intriguing mechanism involving aza-Wittig, cycloaddition, and ring-transformation reactions has been reported for synthesizing pyrido[1,2-a][1,3,5]triazines. This offers a novel pathway for the creation of these compounds (Okawa et al., 1997).

Mannich Reaction in Synthesis : The Mannich reaction has been used in synthesizing N,S-containing heterocycles, particularly derivatives of pyrido[1,2-a][1,3,5]triazine, showcasing an unexpected direction in the aminomethylation reaction. This method offers new possibilities for compound synthesis (Dotsenko et al., 2007).

Chemical and Physical Properties

Fluorescence Properties : A study has reported the synthesis of pyrido[1,2-b][1,2,4]triazines with red light emission in the 650 nm range. These compounds have significant potential for applications in materials science and bioimaging (Darehkordi et al., 2018).

Dearomative Annulation with CO2 : A base-promoted dearomative annulation process involving N-2-pyridylamidine and CO2 has been developed. This green and sustainable method produces pyrido[1,2-a]-1,3,5-triazin-4-ones and is noteworthy for its eco-friendly approach (Xia et al., 2017).

Biological Applications

Antimicrobial Activity : Research has explored the synthesis and antimicrobial activity of chromone-linked 2-pyridone fused with triazoles, triazines, and triazepines. This highlights the potential of these compounds in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Anticancer Properties : A method for preparing pyrimido[1,2-a][1,3,5]triazin-6-ones with varied substitutions has been developed, demonstrating potential as selective anticancer agents. This research expands the possibilities for cancer treatment (Sachdeva et al., 2015).

Anion–π and Lone Pair–π Interactions : Studies on 1,3,5-triazine-based ligands have shown their proficiency in generating anion–π and lone pair–π interactions. This is significant for applications in supramolecular chemistry and material sciences (Costa et al., 2010).

特性

IUPAC Name |

7-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCUVYFSMMWUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=O)N2C=C(C=CC2=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

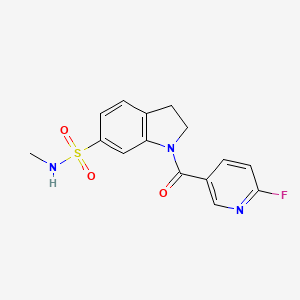

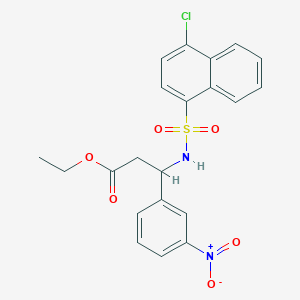

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)

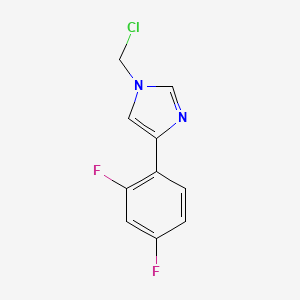

![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

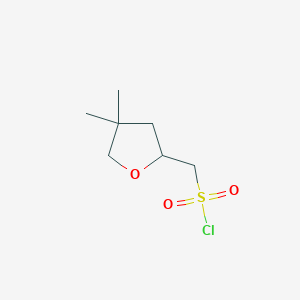

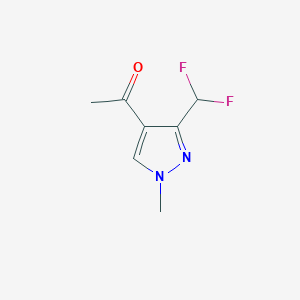

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)

![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)